Dopamine-d4 hydrochloride Dopamine-d4 hydrochloride A stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry. Dopamine is a catecholamine which acts as a neurotransmitter for dopamine receptors and neurohormone for regulation of numerous brain functions.
Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease.
Brand Name: Vulcanchem
CAS No.: 203633-19-6
VCID: VC0196591
InChI: InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;
SMILES: C1=CC(=C(C=C1CCN)O)O.Cl
Molecular Formula: C8H12ClNO2
Molecular Weight: 193.66 g/mol

Dopamine-d4 hydrochloride

CAS No.: 203633-19-6

Cat. No.: VC0196591

Molecular Formula: C8H12ClNO2

Molecular Weight: 193.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dopamine-d4 hydrochloride - 203633-19-6

Specification

Description A stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry. Dopamine is a catecholamine which acts as a neurotransmitter for dopamine receptors and neurohormone for regulation of numerous brain functions.
Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease.
CAS No. 203633-19-6
Molecular Formula C8H12ClNO2
Molecular Weight 193.66 g/mol
IUPAC Name 4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;
Standard InChI Key CTENFNNZBMHDDG-URZLSVTISA-N
Isomeric SMILES [2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl
SMILES C1=CC(=C(C=C1CCN)O)O.Cl
Canonical SMILES C1=CC(=C(C=C1CCN)O)O.Cl

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